molecular formula C7H9N5 B13530409 (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine

(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine

Cat. No.: B13530409
M. Wt: 163.18 g/mol
InChI Key: PRHVXFAJDQIONB-UHFFFAOYSA-N
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Description

(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under environmentally friendly conditions. The microwave-mediated synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine is unique due to its specific substitution pattern and the presence of an ethylamine group, which enhances its biological activity and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H9N5/c8-3-2-6-10-7-9-4-1-5-12(7)11-6/h1,4-5H,2-3,8H2

InChI Key

PRHVXFAJDQIONB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CCN)N=C1

Origin of Product

United States

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